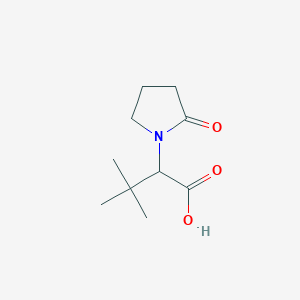

3,3-Dimethyl-2-(2-oxopyrrolidin-1-yl)butanoic acid

Description

3,3-Dimethyl-2-(2-oxopyrrolidin-1-yl)butanoic acid is a pyrrolidinone-substituted branched-chain carboxylic acid. Its structure features a 2-oxopyrrolidin-1-yl group attached to a butanoic acid backbone with two methyl groups at the 3-position. This compound is of interest in pharmaceutical chemistry due to its structural similarity to intermediates like levetiracetam acid (). The dimethyl groups introduce steric hindrance and may modulate solubility, reactivity, and biological activity compared to simpler analogues.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-2-(2-oxopyrrolidin-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)8(9(13)14)11-6-4-5-7(11)12/h8H,4-6H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMAHGKEHKOOKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)N1CCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343355-79-2 | |

| Record name | 3,3-dimethyl-2-(2-oxopyrrolidin-1-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

One common synthetic route includes the reaction of 3,3-dimethylbutanoic acid with a suitable amine to form the corresponding amide, which is then cyclized to form the pyrrolidinone ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

3,3-Dimethyl-2-(2-oxopyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the potential of compounds related to 3,3-dimethyl-2-(2-oxopyrrolidin-1-yl)butanoic acid in combating antimicrobial resistance. For instance, derivatives of pyrrolidine compounds have shown promising antimicrobial activity against Gram-positive pathogens and drug-resistant fungi. These compounds are being investigated for their ability to inhibit the growth of pathogens such as Staphylococcus aureus and Candida auris .

1.2 Anticancer Properties

The compound's derivatives have also been evaluated for anticancer activity. In vitro studies demonstrated that certain pyrrolidine derivatives exhibited significant cytotoxic effects against A549 human lung cancer cells, suggesting potential for development as anticancer agents .

Chemical Synthesis Applications

2.1 Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of various chemical compounds, including herbicides like metribuzin. It is synthesized through methods that prioritize environmental sustainability and cost-effectiveness, addressing issues related to traditional synthesis routes that generate hazardous waste .

2.2 Synthesis Methodologies

The synthesis of this compound can be achieved through several methods:

- Grignard Reactions : This method allows for the efficient production of this compound while minimizing byproducts and waste .

- Chlorination and Hydrolysis : Traditional methods involve chlorination followed by hydrolysis; however, these methods are being replaced by greener alternatives due to environmental concerns .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-(2-oxopyrrolidin-1-yl)butanoic acid involves its interaction with specific molecular targets. The pyrrolidinone ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings

- Hydrogen Bonding: Pyrrolidinone lactams form stronger hydrogen bonds than pyrrole derivatives, enhancing solubility in aqueous media .

- Crystallinity: Non-branched analogues () exhibit more ordered crystal structures, whereas branched derivatives may favor amorphous solid forms .

Biological Activity

Overview

3,3-Dimethyl-2-(2-oxopyrrolidin-1-yl)butanoic acid (CAS No. 1343355-79-2) is a chemical compound with significant potential in biological research and medicinal applications. With a molecular formula of C10H17NO3 and a molecular weight of 199.25 g/mol, this compound has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties.

The compound contains a pyrrolidinone ring, which is known to interact with various biological targets, influencing enzyme activity and receptor modulation. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution, making it a valuable building block in drug synthesis and development .

Antimicrobial Properties

Research indicates that derivatives of pyrrolidinone compounds exhibit antimicrobial activity against Gram-positive bacteria. For instance, studies have shown that certain structural modifications can enhance the efficacy against pathogens like Staphylococcus aureus and Enterococcus faecalis. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies. It has been noted that compounds with similar structures demonstrate cytotoxic effects against human cancer cell lines, including A549 lung cancer cells. The mechanism is believed to involve induction of apoptosis and inhibition of cell proliferation .

Study 1: Antimicrobial Screening

In a recent study, derivatives of this compound were screened for antimicrobial activity using broth microdilution techniques. The results indicated varying degrees of effectiveness against multidrug-resistant strains, suggesting that structural modifications could lead to more potent derivatives.

Study 2: Anticancer Efficacy

Another investigation assessed the effects of this compound on A549 cells. Treatment with the compound resulted in significant cytotoxicity compared to controls, highlighting its potential as a lead compound for further development in cancer therapeutics. The study employed MTT assays to quantify cell viability post-treatment .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the pyrrolidinone moiety allows for hydrogen bonding and hydrophobic interactions with target proteins, which can modulate their activity. This interaction is crucial for both its antimicrobial and anticancer effects .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(2-Oxopyrrolidin-1-yl)butanoic acid | Lacks dimethyl groups | Moderate antimicrobial activity |

| Pyrrolidine-2,5-diones | Contains two oxo groups | Enhanced anticancer properties |

| Prolinol derivatives | Hydroxyl group instead of oxo | Varying biological activities |

This table illustrates how structural variations influence biological outcomes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,3-Dimethyl-2-(2-oxopyrrolidin-1-yl)butanoic acid?

- Methodological Answer : Synthesis typically involves coupling pyrrolidin-2-one derivatives with substituted butanoic acid precursors. For example, analogous compounds (e.g., 3-oxo-pyrrolidinyl derivatives) are synthesized via nucleophilic substitution or condensation reactions in ethanol with catalytic piperidine at 0–5°C . Purification by recrystallization or column chromatography ensures high purity. Confirm structural integrity using H/C NMR and mass spectrometry.

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for similar α,β-unsaturated carbonyl compounds. Use PPE (nitrile gloves, safety goggles), work under a chemical fume hood, and avoid inhalation of dust/volatiles. Store in airtight containers at room temperature, away from oxidizing agents. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Employ a combination of:

- NMR spectroscopy to confirm substituent positions and stereochemistry.

- FT-IR to identify carbonyl (C=O, ~1700 cm) and pyrrolidinone ring vibrations.

- HPLC-MS for purity assessment and molecular weight verification.

- X-ray crystallography (if crystalline) for absolute configuration determination, as seen in structurally related phthalimide derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

- Methodological Answer : Use design of experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). For example, in analogous syntheses, ethanol/piperidine systems at 0–5°C improved yields by 20% compared to room-temperature reactions . Monitor intermediates via TLC and optimize quenching/purification steps to minimize side products.

Q. What approaches resolve discrepancies in reported biological activity data?

- Methodological Answer :

- Reproducibility checks : Replicate assays under standardized conditions (e.g., pH, temperature).

- Orthogonal validation : Compare enzyme inhibition (e.g., IC) with cell-based assays (e.g., cytotoxicity).

- Purity analysis : Use HPLC to rule out impurities (>95% purity required). Cross-reference with structurally similar compounds (e.g., 3-methyl-2-oxobutanoic acid derivatives) to identify activity trends .

Q. How can computational modeling predict this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger Suite) to model binding to enzymes (e.g., kinases, proteases).

- MD simulations (GROMACS) to assess stability of ligand-protein complexes.

- Validate predictions with SPR (binding affinity) and ITC (thermodynamic parameters). Compare with known inhibitors (e.g., pyrrolidinone-based drugs) for mechanistic insights .

Data Contradiction Analysis

Q. Why might NMR spectra of this compound vary between studies?

- Methodological Answer : Variations arise from solvent effects (DMSO vs. CDCl), concentration, or tautomerism. For example, keto-enol tautomerism in α-keto acids can shift carbonyl peaks. Standardize solvent systems and use C-DEPT for unambiguous assignment .

Q. How to address conflicting cytotoxicity results in different cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.